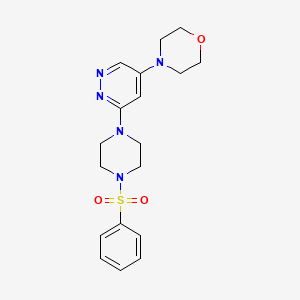
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27ClN6O3 and its molecular weight is 506.99. The purity is usually 95%.
BenchChem offers high-quality 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Research
Research on purine derivatives, including compounds with piperazine substituents, has shown potential applications in cardiovascular research. For instance, derivatives have been synthesized and tested for their cardiovascular activities, such as antiarrhythmic and hypotensive effects. These compounds have been evaluated for their electrocardiographic changes, demonstrating significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias. Additionally, some derivatives exhibited hypotensive activity, indicating their potential for developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Antihistaminic and Antiasthmatic Agents
Another area of application is in the development of antihistaminic and antiasthmatic agents. Purine derivatives have been synthesized and evaluated for their antihistaminic activity, showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. These findings suggest the potential of purine derivatives in treating allergic conditions and asthma (Pascal et al., 1985).
Antimicrobial and Antituberculosis Activity
The synthesis of purine linked piperazine derivatives targeting Mycobacterium tuberculosis has revealed promising compounds as potent inhibitors. These derivatives disrupt the biosynthesis of the peptidoglycan, exerting antiproliferative effects against the tuberculosis bacterium. This research underscores the potential of these compounds in developing new antituberculosis drugs (Konduri et al., 2020).
Anticonvulsant Activity
Purine and piperazine derivatives have also been explored for their anticonvulsant activity. These studies have led to the identification of compounds with significant protective effects in various seizure models, suggesting their potential use in epilepsy treatment (Kamiński et al., 2011).
Herbicidal Applications
The synthesis of novel purine derivatives has shown significant herbicidal activity, indicating their potential use in agricultural chemistry. These compounds present a new approach to controlling weed growth, which could lead to the development of new herbicides (Li et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione' involves the use of several chemical reactions to form the final product. The pathway includes the synthesis of intermediate compounds that are then used to form the final product.", "Starting Materials": [ "5-chloro-2-methylphenylamine", "4-chlorobutyronitrile", "piperazine", "3-methylxanthine", "benzoyl chloride", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(5-chloro-2-methylphenyl)piperazine", "React 5-chloro-2-methylphenylamine with piperazine in N,N-dimethylformamide to form 4-(5-chloro-2-methylphenyl)piperazine.", "Step 2: Synthesis of 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile", "React 4-(5-chloro-2-methylphenyl)piperazine with 4-chlorobutyronitrile in N,N-dimethylformamide to form 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile.", "Step 3: Synthesis of 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione", "React 3-methylxanthine with benzoyl chloride in the presence of potassium carbonate and acetic anhydride to form 3-methyl-7-benzoyl-1H-purine-2,6(3H,7H)-dione.", "React 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile with 3-methyl-7-benzoyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium hydroxide and triethylamine to form 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: Purification of the final product", "The final product is purified by recrystallization from diethyl ether and water." ] } | |
Numéro CAS |
924803-16-7 |
Nom du produit |
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C26H27ClN6O3 |
Poids moléculaire |
506.99 |
Nom IUPAC |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C26H27ClN6O3/c1-17-8-9-19(27)14-20(17)32-12-10-31(11-13-32)16-22-28-24-23(25(35)29-26(36)30(24)2)33(22)15-21(34)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,29,35,36) |
Clé InChI |
VIVIJSOBSWREHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)C5=CC=CC=C5)C(=O)NC(=O)N4C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



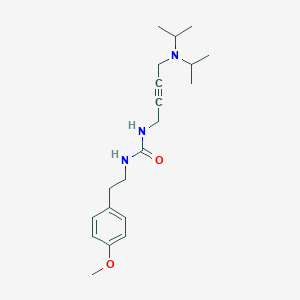
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2895510.png)
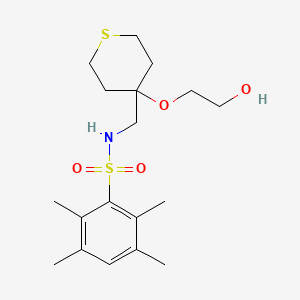
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895515.png)
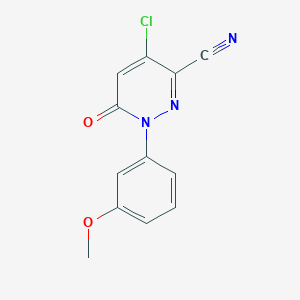
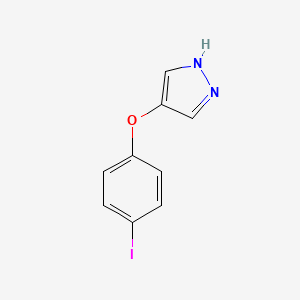
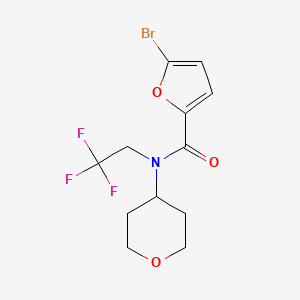

![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)
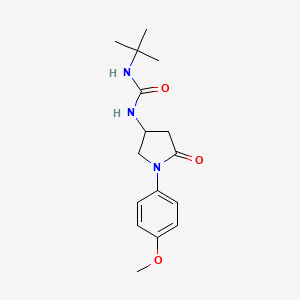
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)
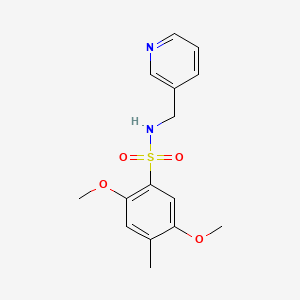
![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
